3-Ethoxyacrylonitrile
Overview
Description
3-Ethoxyacrylonitrile is an organic compound with the chemical formula C5H7NO . It is a colorless to light orange liquid that is soluble in various organic solvents such as alcohols and ethers . This compound is known for its applications in polymer synthesis, biomedical research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. This reaction is carried out under an inert atmosphere with appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of an alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .
Industrial Production Methods: The industrial production of this compound often employs the reaction of acrylonitrile with ethanol in the presence of a catalyst. This method is favored due to its simplicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyacrylonitrile undergoes various chemical reactions, including:
Heck Reaction: This reaction involves the coupling of this compound with aryl bromides in the presence of a tetraphosphine/palladium complex.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Common Reagents and Conditions:
Heck Reaction: Aryl bromides, tetraphosphine, palladium complex.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products:
Heck Reaction: Formation of substituted acrylonitriles.
Substitution Reactions: Formation of substituted nitriles.
Scientific Research Applications
3-Ethoxyacrylonitrile has diverse applications in scientific research:
Chemistry: Used in the synthesis of polymers such as polyethyl acrylate and polyacrylate.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates and drugs.
Industry: Employed in the production of coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of 3-ethoxyacrylonitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 3,3-Diethoxypropionitrile
- Ethyl 3-ethoxyacrylate
- 3-Ethoxyacrylic acid
Comparison: 3-Ethoxyacrylonitrile is unique due to its specific reactivity and applications in polymer synthesis and biomedical research. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yield .
Properties
IUPAC Name |
(E)-3-ethoxyprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVIAINOSTNBJ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306600 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58243-08-6, 61310-53-0 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58243-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-Ethoxyacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058243086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylonitrile, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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